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Compound of Interest

Compound Name: (S)-(+)-2-butanol

Cat. No.: B1210342 Get Quote

Introduction

(S)-(+)-2-Butanol is a chiral secondary alcohol with significant applications in chemical

synthesis and as a solvent. A thorough understanding of its structural properties is crucial for its

application in research and drug development. This guide provides an in-depth overview of the

nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (S)-
(+)-2-Butanol, complete with experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the carbon-hydrogen framework of a molecule. For (S)-(+)-2-butanol, both ¹H and ¹³C NMR

are used to confirm its structure.

Data Presentation
The expected chemical shifts for (S)-(+)-2-Butanol are summarized below. The

stereochemistry does not significantly alter the chemical shifts compared to the racemic

mixture.

Table 1: ¹H NMR Spectroscopic Data for (S)-(+)-2-Butanol
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Protons
Chemical Shift (δ)
ppm

Multiplicity Integration

CH₃ (Terminal) ~0.92 Triplet (t) 3H

CH₃ (Adjacent to C-

OH)
~1.18 Doublet (d) 3H

CH₂ ~1.47 Multiplet (m) 2H

OH ~2.12 Singlet (broad, s) 1H

CH ~3.72 Sextet 1H

Solvent: CDCl₃.

Chemical shifts can

vary slightly based on

solvent and

concentration.[1]

Table 2: ¹³C NMR Spectroscopic Data for (S)-(+)-2-Butanol

Carbon Atom Chemical Shift (δ) ppm

CH₃ (Terminal) ~10

CH₃ (Adjacent to C-OH) ~20

CH₂ ~30

CH ~68

Solvent: CDCl₃. Data represents typical values

for 2-butanol's carbon environments.[2]

Experimental Protocol: NMR Spectroscopy
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of a liquid

sample like (S)-(+)-2-butanol.

Sample Preparation:
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For ¹H NMR, accurately weigh approximately 10-20 mg of (S)-(+)-2-butanol. For ¹³C

NMR, a higher concentration of 20-50 mg is often required.[3][4]

Dissolve the sample in approximately 0.6-0.75 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a clean vial.[3][5]

Using a pipette, transfer the solution into a 5 mm NMR tube, ensuring the liquid level is at

least 4.5 cm from the bottom to be within the detector coil range.[4][6]

Cap the NMR tube securely.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample

gauge to ensure the correct depth.

Insert the sample into the NMR magnet.

Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the

magnetic field.[3]

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils, either

manually or automatically, to achieve sharp, well-resolved peaks.[3]

Tuning: The probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize

signal reception.

Acquisition: Set the appropriate experimental parameters (e.g., number of scans, pulse

sequence, relaxation delay). For ¹³C NMR, a longer acquisition time or more scans are

typically needed due to the low natural abundance of the ¹³C isotope.[7]

Initiate the data acquisition.

Data Processing:

After acquisition, the raw data (Free Induction Decay, FID) is Fourier transformed to

generate the spectrum.
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The spectrum is then phased, baseline corrected, and referenced. For spectra recorded in

CDCl₃, the residual solvent peak (7.26 ppm for ¹H) or the solvent carbon peak (77.0 ppm

for ¹³C) is used for calibration.

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Data Presentation
Table 3: IR Absorption Data for (S)-(+)-2-Butanol

Functional Group Wavenumber (cm⁻¹) Description

O-H (Alcohol) 3200 - 3600 Strong, Broad

C-H (Alkyl) 2850 - 2960 Strong

C-O (Alcohol) 1050 - 1150 Strong

Data obtained from a liquid film

or ATR sample.[8]

Experimental Protocol: Attenuated Total Reflectance
(ATR) FT-IR
ATR is a common sampling technique for liquid samples that requires minimal preparation.

Instrument Preparation:

Ensure the ATR crystal (commonly diamond) is clean. Record a background spectrum of

the clean, empty ATR crystal. This will be automatically subtracted from the sample

spectrum.

Sample Analysis:
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Place a single drop of (S)-(+)-2-butanol directly onto the surface of the ATR crystal,

ensuring it completely covers the crystal surface.[9][10]

Acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-

noise ratio.[11][12] The typical spectral range is 4000-600 cm⁻¹.

Cleaning:

After the measurement, clean the ATR crystal thoroughly using a soft, non-abrasive wipe

soaked in a suitable solvent (e.g., isopropanol or ethanol), and allow it to dry completely

before the next measurement.[10]

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ions. Electron Ionization (EI) is a common method used for volatile compounds like alcohols,

which causes fragmentation of the molecule.

Data Presentation
Table 4: Key Mass Spectrometry Fragments for (S)-(+)-2-Butanol (Electron Ionization)

m/z Proposed Fragment Relative Intensity

74
[CH₃CH(OH)CH₂CH₃]⁺

(Molecular Ion)
Weak / Not observed

59 [M - CH₃]⁺ Moderate

45 [CH₃CH=OH]⁺ (α-cleavage) Strong (Often Base Peak)

31 [CH₂=OH]⁺ Strong

The fragmentation pattern

provides a molecular

fingerprint. The molecular ion

for primary and secondary

alcohols is often weak or

absent.[13][14]
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Experimental Protocol: Electron Ionization Mass
Spectrometry (EI-MS)

Sample Introduction:

(S)-(+)-2-Butanol, being a volatile liquid, is typically introduced into the mass

spectrometer via direct injection with a syringe into a heated inlet or through a gas

chromatography (GC) system.

Ionization:

In the ion source, the gaseous sample molecules are bombarded with a high-energy

electron beam (typically 70 eV).[15]

This bombardment removes an electron from the molecule, creating a positively charged

molecular ion (M⁺).

Fragmentation:

The excess energy from the electron impact causes the molecular ion to be in a high-

energy state, leading to its fragmentation into smaller, characteristic ions and neutral

radicals. The most stable ions will be most abundant.

Mass Analysis and Detection:

The resulting positive ions are accelerated into a mass analyzer (e.g., a quadrupole).

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

An ion detector records the abundance of each ion at a specific m/z value, generating the

mass spectrum.

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the structural characterization of a

chemical compound like (S)-(+)-2-butanol using spectroscopic methods.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1210342?utm_src=pdf-body
https://pubs.aip.org/aip/jpr/article/51/3/031501/2846198/Protocol-for-Structure-Determination-of-Unknowns
https://www.benchchem.com/product/b1210342?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1210342?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phase 1: Preparation

Phase 2: Data Acquisition

Phase 3: Analysis & Elucidation
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NMR Spectroscopy
(¹H & ¹³C) IR Spectroscopy Mass Spectrometry

Data Processing
(FT, Calibration, Integration)
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(Peak Assignment, Fragmentation)

Structural Confirmation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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